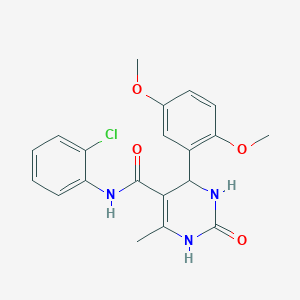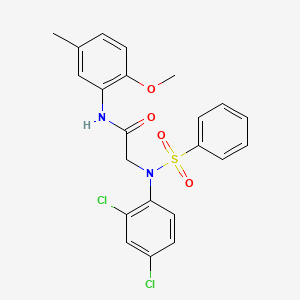
N-ethyl-4-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-2-nitroaniline is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its incorporation of a hexafluoropropylsulfonyl group, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-2-nitroaniline typically involves multiple steps:
Sulfonylation: The addition of a hexafluoropropylsulfonyl group.
Ethylation: The attachment of an ethyl group to the nitrogen atom.
Each step requires specific reagents and conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Sulfonylation: Hexafluoropropylsulfonyl chloride in the presence of a base such as pyridine.
Ethylation: Ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-4-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-2-nitroaniline can undergo various chemical reactions:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the ethyl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of N-ethyl-4-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-2-aminoaniline.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-ethyl-4-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-2-nitroaniline is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-ethyl-4-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The hexafluoropropylsulfonyl group can enhance binding affinity and specificity, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways and lead to various effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-4-(trifluoromethylsulfonyl)-2-nitroaniline
- N-ethyl-4-(pentafluoroethylsulfonyl)-2-nitroaniline
- N-ethyl-4-(heptafluoropropylsulfonyl)-2-nitroaniline
Uniqueness
N-ethyl-4-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-2-nitroaniline is unique due to the specific arrangement and number of fluorine atoms in the hexafluoropropylsulfonyl group. This imparts distinct chemical properties such as increased stability, reactivity, and potential biological activity compared to similar compounds.
Propiedades
IUPAC Name |
N-ethyl-4-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6N2O4S/c1-2-18-7-4-3-6(5-8(7)19(20)21)24(22,23)11(16,17)9(12)10(13,14)15/h3-5,9,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOOGHCZRZPZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)C(C(C(F)(F)F)F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5069832.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5069835.png)




![3-({3-[(4-Methylbenzyl)carbamoyl]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5069853.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5069860.png)

![5-[(2,6-Dimethylmorpholin-4-yl)methyl]-2-methoxyphenol](/img/structure/B5069887.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-N~2~-ethylglycinamide](/img/structure/B5069896.png)

![1-[3-(4-fluorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5069902.png)
![(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069908.png)
